[3-(4-chlorophenyl)-5-ethyl-1-methyl-1H-indol-2-yl][4-(4-methoxyphenyl)piperazin-1-yl]methanone
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Overview
Description
[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the chlorophenyl, ethyl, and methyl groups. The final step involves the attachment of the methoxyphenylpiperazino moiety. Common reagents used in these reactions include various chlorinating agents, alkylating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
[3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
Biologically, indole derivatives have shown potential in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory activities. This compound is studied for its ability to interact with biological targets and modulate their activity .
Medicine
In medicine, the compound is investigated for its potential as a drug candidate. Its ability to bind to specific receptors and enzymes makes it a promising candidate for the development of new pharmaceuticals .
Industry
Industrially, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mechanism of Action
The mechanism of action of [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Tryptophan: An essential amino acid with an indole structure.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
What sets [3-(4-CHLOROPHENYL)-5-ETHYL-1-METHYL-1H-INDOL-2-YL][4-(4-METHOXYPHENYL)PIPERAZINO]METHANONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C29H30ClN3O2 |
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Molecular Weight |
488.0 g/mol |
IUPAC Name |
[3-(4-chlorophenyl)-5-ethyl-1-methylindol-2-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C29H30ClN3O2/c1-4-20-5-14-26-25(19-20)27(21-6-8-22(30)9-7-21)28(31(26)2)29(34)33-17-15-32(16-18-33)23-10-12-24(35-3)13-11-23/h5-14,19H,4,15-18H2,1-3H3 |
InChI Key |
HWUDKCSLGRQSFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C(=C2C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC)C |
Origin of Product |
United States |
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